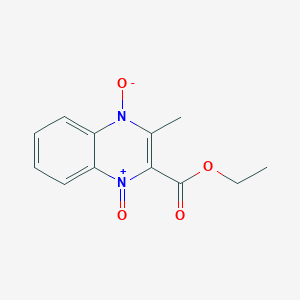

2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate

描述

属性

IUPAC Name |

ethyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-3-18-12(15)11-8(2)13(16)9-6-4-5-7-10(9)14(11)17/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGXWZSYCXQDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328048 | |

| Record name | 2-(Ethoxycarbonyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13297-18-2 | |

| Record name | 2-Ethoxycarbonyl-3-methylquinoxaline 1,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13297-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethoxycarbonyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

The reaction proceeds via a [4+2] cycloaddition mechanism, where benzofuroxan acts as a diene and ethyl acetoacetate (enol form) serves as the dienophile. Morpholine in aqueous medium facilitates enolization, enabling nucleophilic attack on the benzofuroxan ring. The subsequent cyclization forms the quinoxaline 1,4-dioxide core, with ethoxycarbonyl and methyl groups introduced at positions 2 and 3, respectively.

Key Parameters:

-

Reactants: Benzofuroxan (1.0 equiv), ethyl acetoacetate (1.2 equiv)

-

Catalyst/Base: Morpholine (1.5 equiv) in water

-

Reaction Time: 10 hours

-

Temperature: Ambient or mild heating (exact temperature unspecified)

-

Workup: Filtration, washing with 95% ethanol, and drying

Synthetic Challenges and Byproduct Mitigation

Common Side Reactions

-

Hydrolysis of Ethoxycarbonyl Group: Prolonged exposure to aqueous bases can hydrolyze the ester to a carboxylic acid. This is mitigated by using mild bases (e.g., morpholine) and shorter reaction times.

-

Incomplete Cyclization: Residual starting materials may persist if enolization is inefficient. Excess ethyl acetoacetate (1.2 equiv) ensures complete conversion.

Purification Strategies

The product is isolated via filtration due to its low solubility in cold ethanol. Recrystallization from dimethylformamide (DMF) or chloroform enhances purity, as evidenced by melting point consistency (187–189°C).

Data Summary: Synthesis Parameters

The table below consolidates critical data from the primary synthesis route:

化学反应分析

Types of Reactions: 2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of different esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various ester derivatives depending on the nucleophile used .

科学研究应用

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it valuable in organic synthesis.

Biology

- Antimicrobial Properties : Preliminary studies indicate that 2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate exhibits antimicrobial activity against various bacterial strains. This potential has led to investigations into its use as an antibacterial agent.

- Anticancer Activity : Research is ongoing to explore its efficacy in cancer treatment, focusing on its ability to inhibit tumor growth through specific molecular interactions.

Medicine

- Therapeutic Agent : The compound is under investigation for its potential therapeutic applications due to its unique chemical reactivity and biological activity. It may interact with specific enzymes and receptors, leading to alterations in cellular pathways that could be beneficial in treating diseases.

Industry

- Material Development : In industrial applications, this compound is used as a precursor in the development of new materials, including polymers and dyes. Its reactivity allows it to participate in various chemical processes essential for material science.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various quinoxaline derivatives, 2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate was tested against common pathogenic bacteria. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a therapeutic agent against infections.

Case Study 2: Anticancer Research

Another research effort focused on the anticancer properties of this compound involved testing its effects on cultured cancer cell lines. The findings demonstrated that treatment with 2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate resulted in reduced cell viability and induced apoptosis in malignant cells.

作用机制

The mechanism by which 2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its biological effects .

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Differences

Table 1: Structural Comparison of Quinoxaline Derivatives

Functional Group Impact :

- Ethoxycarbonyl vs. Carbamoyl : The ethoxycarbonyl group (ester) offers greater hydrolytic stability compared to carbamoyl (amide) derivatives, which may degrade under acidic conditions .

- Ethoxycarbonyl vs. Carboxylic Acid: Ethoxycarbonyl reduces water solubility but enhances cellular uptake compared to carboxylic acid analogs like quinoxaline-2,3-dicarboxylic acid .

Antimycobacterial Efficacy :

Mechanistic Insights :

- The 1,4-diolate system may facilitate redox cycling, generating reactive oxygen species (ROS) that damage bacterial cells .

- Ethoxycarbonyl-substituted derivatives exhibit lower cytotoxicity (IC₅₀ > 64 µg/mL) compared to acetylated analogs, which show higher toxicity due to electrophilic reactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | 2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate | Quinoxaline-2,3-dicarboxylic acid | 2-Acetyl-3-methylquinoxalinediium-1,4-diolate |

|---|---|---|---|

| LogP | 1.8 (estimated) | -0.5 | 1.2 |

| Water Solubility | ~50 mg/L | >500 mg/L | ~100 mg/L |

| Stability (pH 7.4) | Stable (>24 hrs) | Stable | Hydrolyzes within 12 hrs |

生物活性

2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate (CAS Number: 13297-18-2) is a quinoxaline derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, including an ethoxycarbonyl group, which may influence its pharmacological properties.

- Molecular Formula : C₁₂H₁₂N₂O₄

- Molecular Weight : 248.23 g/mol

- Melting Point : 137°C

- CAS Number : 13297-18-2

Biological Activity Overview

Research indicates that quinoxaline derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activity of 2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate has been explored in various studies, demonstrating promising results against certain pathogens.

Antimycobacterial Activity

A notable study assessed the activity of quinoxaline derivatives against Mycobacterium tuberculosis and Mycobacterium smegmatis. The compound 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide was identified as a lead compound with significant antimycobacterial activity. It exhibited a minimum inhibitory concentration (MIC) of 1.25 μg/mL against M. tuberculosis, suggesting that modifications to the quinoxaline structure can enhance its biological efficacy against resistant strains of bacteria .

The mechanism of action for quinoxaline derivatives typically involves DNA damage in bacterial cells, leading to cell death. Genetic studies have identified specific mutations in M. smegmatis that confer resistance to these compounds, indicating a targeted action mechanism that could be exploited in drug design .

Comparative Analysis of Quinoxaline Derivatives

The following table summarizes key characteristics and biological activities of various quinoxaline derivatives compared to 2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate:

| Compound Name | Structure Characteristics | Antimycobacterial Activity (MIC μg/mL) | Unique Features |

|---|---|---|---|

| 2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate | Ethoxycarbonyl group | TBD | Potential for high activity |

| 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide | Piperazine substituent | 1.25 | High potency against M. tuberculosis |

| Quinoxaline | Basic structure without substituents | High MIC values | Less complex; serves as a parent structure |

Case Studies and Research Findings

Several studies have highlighted the potential applications of quinoxaline derivatives in treating infectious diseases:

- Antitubercular Applications : Research has shown that specific substitutions on the quinoxaline ring can significantly enhance activity against M. tuberculosis. For instance, the introduction of an ethoxycarbonyl group at position 2 has been linked to improved efficacy compared to other derivatives lacking this modification .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds have indicated that some derivatives can inhibit cell growth effectively through mechanisms such as cell cycle arrest at the S phase . This highlights their potential utility in cancer therapy as well.

- Pharmacological Profiling : Comprehensive pharmacological profiling is ongoing to assess the safety and efficacy of these compounds in vivo. Initial findings suggest low toxicity levels in animal models, making them suitable candidates for further development .

常见问题

Q. What are the standard synthetic routes for preparing 2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic addition and cyclocondensation reactions. For example, α-acetyl-N-arylhydrazonoyl chlorides can react with ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate in ethanol and triethylamine under reflux to yield quinoxaline derivatives . Key optimization factors include:

- Temperature control : Reactions often proceed at 45–50°C to avoid decomposition of sensitive intermediates .

- Reducing agents : Sodium dithionite is used for selective reduction of nitro or azido groups to amines, critical for intermediate formation .

- Purification : Recrystallization from ethanol or ethyl acetate ensures high purity (>98%) .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Spectral analysis : Confirm the quinoxaline di-N-oxide core via:

- IR spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (N-O stretching) .

- NMR : Distinct signals for the ethoxycarbonyl group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and methylquinoxaline protons (δ ~2.5 ppm) .

- Mass spectrometry : Molecular ion peaks at m/z 218.21 (C₁₁H₁₀N₂O₃) confirm the molecular formula .

- TLC monitoring : Use silica gel plates with ethyl acetate/hexane (1:1) to track reaction progress .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

The compound and analogs exhibit antimicrobial and antitumor potential. Assays include:

- Antibacterial testing : Minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli using broth microdilution (CLSI guidelines) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ values calculated via dose-response curves .

Advanced Research Questions

Q. How do reaction mechanisms differ between microwave-assisted synthesis and traditional reflux methods for derivatives of this compound?

Microwave synthesis (e.g., using tetrahydrofuran and sodium metabisulfite) accelerates reaction kinetics by enhancing dipole polarization, reducing reaction times from hours to minutes (35–44% yield) compared to reflux (29–42% yield). However, microwave conditions may favor side reactions in sterically hindered systems, requiring careful optimization of power and solvent polarity .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Contradictions often arise from dynamic proton exchange or diastereomeric mixtures. Strategies include:

- Variable-temperature NMR : Resolve broad signals by cooling to –40°C to slow exchange processes .

- HPLC-MS coupling : Separate isomers and assign structures via fragmentation patterns .

- X-ray crystallography : Definitive confirmation using single-crystal data (e.g., C–H···O hydrogen bonding in the quinoxaline ring) .

Q. What computational methods are employed to predict the compound’s reactivity and guide synthetic modifications?

- DFT calculations : Optimize transition states for cyclocondensation steps (e.g., B3LYP/6-31G* level) to predict regioselectivity .

- Molecular docking : Screen derivatives for binding to bacterial DNA gyrase (target for quinolone antibiotics) using AutoDock Vina .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the quinoxaline ring) with bioactivity .

Q. How does the di-N-oxide moiety influence stability under varying pH and temperature conditions?

- pH-dependent degradation : The N-oxide groups hydrolyze in acidic conditions (pH <3), forming quinoxaline-1,4-dione byproducts. Neutral or alkaline buffers (pH 7–9) enhance stability .

- Thermal stability : Decomposition above 150°C (DSC/TGA data) necessitates low-temperature storage (<4°C) .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products .

- Catalytic systems : Palladium-catalyzed cross-coupling for functionalization (e.g., Suzuki-Miyaura for aryl substitutions) .

- Green chemistry : Replace ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。